molecular formula C15H9BrCl2O3 B3652173 2-(4-bromophenyl)-2-oxoethyl 3,4-dichlorobenzoate

2-(4-bromophenyl)-2-oxoethyl 3,4-dichlorobenzoate

Cat. No.: B3652173
M. Wt: 388.0 g/mol
InChI Key: VQKNUSSWOSOLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-bromophenyl)-2-oxoethyl 3,4-dichlorobenzoate” is an organic compound containing a bromophenyl group, an oxoethyl group, and a dichlorobenzoate group . These groups are common in a variety of organic compounds and can contribute to various chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The bromophenyl and dichlorobenzoate groups are aromatic and would contribute to the compound’s overall planarity. The oxoethyl group could introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic aromatic substitution and metal-catalyzed reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromophenyl and dichlorobenzoate groups could affect the compound’s solubility, reactivity, and other properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many aromatic compounds are hazardous and require careful handling .

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O3/c16-11-4-1-9(2-5-11)14(19)8-21-15(20)10-3-6-12(17)13(18)7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKNUSSWOSOLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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